molecular formula C16H16O2 B013758 (1-Naphthyl)ethyl Methacrylate CAS No. 72642-30-9

(1-Naphthyl)ethyl Methacrylate

Cat. No. B013758
CAS RN: 72642-30-9
M. Wt: 240.3 g/mol
InChI Key: ZOGKWQDNFUFFKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

NEMA and its derivatives can be synthesized through radical polymerization processes. A notable method involves the polymerization of 1-naphthyl methacrylate and 2-naphthyl methacrylate with azoisobutyronitrile in different solvents, showcasing the influence of intermolecular interactions on polymerization (H. Boudevska et al., 1978). Another synthesis route focuses on producing polymers with different geometric structures to analyze the effects of side-group dynamics on the polymer properties through thermal and dynamic mechanical analyses, alongside DFT calculations (Anri Ozaki et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, has been determined through single crystal X-ray diffraction data. This provides insights into the crystal packing and molecular interactions that influence the stability and properties of these materials (M. Kaur et al., 2012).

Chemical Reactions and Properties

The chemical reactions of NEMA derivatives often involve radical-initiated polymerization. For example, 2-(4-chloro-1-naphtyloxy)-2-oxoethyl methacrylate has been synthesized and copolymerized with 2-(dimethylamino)ethyl methacrylate to explore semi-conducting properties, demonstrating the versatility of NEMA derivatives in material science (C. Soykan et al., 2010).

Physical Properties Analysis

NEMA polymers' physical properties, such as thermal and mechanical behaviors, are significantly influenced by the geometric structure of the side groups. Research has shown that the glass transition temperatures (Tg) and dynamic mechanical properties are closely related to the molecular structure of the polymers (Anri Ozaki et al., 2013).

Chemical Properties Analysis

The chemical properties of NEMA derivatives, such as reactivity in polymerization and the formation of copolymers, provide insights into their application potential in creating materials with specific functionalities. Studies on copolymerization reactions reveal the influence of molecular structure on the polymer's chemical behavior and the resulting material properties (C. Soykan et al., 2010).

Scientific Research Applications

  • Copolymerization Applications : It is used in free-radical-initiated copolymerization with methyl methacrylate and styrene, producing a range of thermosetting and thermo-optical materials (Erol & Soykan, 2004).

  • Photoresponsive Polymers : Methacrylic acid derivatives of (1-Naphthyl)ethyl Methacrylate exhibit photo-responsive properties, useful in releasing compounds like Sudan Red III through ester cleavage (Hallensleben & Weichart, 1989).

  • Molecular Weight Determination : This compound aids in determining the molecular weight of positively charged copolymers, which is crucial for tailoring polymers with specific properties and applications (Souza et al., 2011).

  • Helicity Induction : Radical copolymerization with chiral monomers using (1-Naphthyl)ethyl Methacrylate derivatives can induce helicity in polymer sequences, a significant property for certain applications (Azam et al., 2006).

  • Polymer Stereoregularity : The presence of aromatic rings, like the naphthyl group, promotes isotactic sequence formation in polymethacrylates, which affects the physical properties of these polymers (Nishino et al., 1971).

  • Light-Responsive Encapsulants : Terpolymers based on (1-Naphthyl)ethyl Methacrylate derivatives can serve as light-responsive encapsulants, showing potential in light-triggered release applications (Wendler et al., 2017).

  • Microstructure Analysis : Analysis of the microstructure of poly(1-naphthylalkyl methacrylate)s highlights their heterotactic nature, which impacts their photophysical behavior (Radiotis et al., 1993).

  • Photophysical Properties : The photophysical behavior of poly(1-naphthyl methacrylate) is significantly influenced by the solvent properties, affecting excimer formation and energy migration (Abuin et al., 1979).

  • Biomedical Applications : This compound has potential in biomedical applications, as evidenced by studies on micro- and nanostructuring of poly(ethylene-2,6-naphthalate) surfaces for biomedical devices (Mills et al., 2005).

  • Liquid Chromatography : A monolithic column using (1-Naphthyl)ethyl Methacrylate shows high performance in reversed-phase liquid chromatography for a wide range of solutes (Jonnada & El Rassi, 2015).

Safety And Hazards

Methacrylates, in general, have low toxicity and consumers are unlikely to come into direct contact with them in their raw form . In manufacturing settings, people who work with this material may experience irritation, an allergic reaction, or asthma trigger .

Future Directions

Recent studies have custom synthesized a novel molecule named ethylene glycol bis (ethyl methacrylate) (EGEMA) with the latest advances in modern organic chemical synthesis . EGEMA was designed to retain the reactive acrylate units . This suggests that there is ongoing research into the development of new methacrylate-based monomers with improved properties.

properties

IUPAC Name

2-naphthalen-1-ylethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12(2)16(17)18-11-10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,1,10-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGKWQDNFUFFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391393
Record name (1-Naphthyl)ethyl Methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Naphthyl)ethyl Methacrylate

CAS RN

72642-30-9
Record name (1-Naphthyl)ethyl Methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(1-naphthy)ethanol (30.0 g, 174 mmol), triethylamine (24.2 g, 239 mmol), 4-(dimethylamino)pyridine (1.1 g, 9.1 mmol), and dichloromethane (500 mL) was treated dropwise under nitrogen with methacryloyl chloride (18.9 g, 181 mmol), and then heated at refluxed for 4 h. The reaction mixture was cooled to ambient and diluted with diethyl ether. The solution was filtered and the filtrate was washed twice with water, once with NaHCO3, and once with brine. The solution was dried (Na2SO4) and concentrated to deposit a yellow oil. The product was purified by distillation at reduced pressure, collecting the fraction bp 120-125° C./0.08 mm to provide a colorless oil, mass: 36.0 g (86% theory). 1H (CDCl3): δ 2.00 (s, 3H), 3.50 (t, 2H), 4.55 (t, 2H), 5.60 (s, 1H), 6.15 (s, 1H), 7.50 (m, 4H), 7.8 (d, 1H), 7.9 (d, 1H), 8.2 (d, 1H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
T Radiotis, A Spyros, P Dais - Polymer, 1993 - Elsevier
13 C nmr spectroscopy was used to determine the microstructure of naphthalene-containing polymers obtained by free radical polymerization. The splitting of the various carbon …
DA Holden, PYK Wang, JE Guillet - Macromolecules, 1980 - ACS Publications
Fluorescence decay curves of both the free chromophore and the excimer have been recorded for a number of polymers whose repeating units contain the naphthalene chromophore. …
Number of citations: 73 0-pubs-acs-org.brum.beds.ac.uk
T FUKUSHIMA, T HORIBE - Dental Materials Journal, 1990 - jstage.jst.go.jp
A solution of 10% citric acid and 3% ferric chloride called 10-3 solution, which was developed by Nakabayashi et al, greatly improved the bonding of the MMA-TBB resin system to dentin…
Number of citations: 8 www.jstage.jst.go.jp
DA Holden - 1982 - elibrary.ru
The photochemistry and photophysics of several polymers containing the naphthalene chromophore were investigated. A photo-Fries reaction was shown to occur on UV-irradiation of …
Number of citations: 2 elibrary.ru
T Fukushima, Y Inoue, M Kawaguchi… - Shika Zairyo, Kikai …, 1990 - europepmc.org
To predict the presence and thickness of the acid-proof dentin layer by the method of combining the halogenated methacrylate and electron-probe microanalyzer (EPMA), 2-…
Number of citations: 2 europepmc.org
DA Holden, JE Guillet - Macromolecules, 1980 - ACS Publications
The efficiency of singlet electronic energy transferfrom poly (1-naphthylmethyl methacrylate) and poly [2-(l-naphthyl) ethyl methacrylate] to anthracene end groups or copolymerized 9-…
Number of citations: 133 0-pubs-acs-org.brum.beds.ac.uk
L Ferrar, M Mis, JP Dinnocenzo, S Farid… - The Journal of …, 2008 - ACS Publications
Photoinitiated triplet quantum amplified isomerizations (QAI) of substituted Dewar benzene derivatives in polymeric media are reported. The quantum efficiencies and the ultimate …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
DA Holden, JE Guillet - Macromolecules, 1982 - ACS Publications
Excimer kinetics were investigated in copolymers containing isolated bis (l-naphthylmethyl) fumarate units. These copolymers show excimer emission in THE in the absence of singlet …
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk
GN Taylor, TM Wolf - Journal of The Electrochemical Society, 1980 - iopscience.iop.org
A novel plasma‐development method using an oxygen plasma and new materials which optimize sensitivity have been evaluated as x‐ray resists at the 4.37 Å wavelength. Both …
AS Jones, TJ Dickson, BE Wilson, J Duhamel - Macromolecules, 1999 - ACS Publications
Several samples of poly(ethylene terephthalate-co-2,6-naphthalene dicarboxylate) were synthesized with different contents of dimethyl-2,6-naphthalene dicarboxylate (DMN). The …
Number of citations: 17 0-pubs-acs-org.brum.beds.ac.uk

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